molecular formula C18H20N2 B8108913 6-(Pyridin-4-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]

6-(Pyridin-4-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]

Cat. No.: B8108913
M. Wt: 264.4 g/mol
InChI Key: KRDKFGFTLFHCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Spirocyclic Piperidine Derivatives in Medicinal Chemistry

Spirocyclic piperidine derivatives have garnered substantial attention in drug discovery due to their ability to occupy underutilized regions of three-dimensional chemical space. Early examples, such as the melanin-concentrating hormone 1 receptor (MCH-1R) antagonist 3c (IC₅₀ = 0.09 nM), demonstrated the potency achievable through spiro-piperidine frameworks. The spiro junction enforces conformational restraint, reducing rotatable bonds and enhancing target binding specificity. Over the past decade, synthetic strategies for 3- and 4-spiropiperidines have dominated medicinal chemistry programs, driven by their compatibility with high-throughput screening and modular functionalization.

Key Spirocyclic Piperidine Derivatives Biological Target Activity (IC₅₀) Reference
Compound 3c (spiro[5.5]undecane) MCH-1R 0.09 nM
CWHM-123 (spiropiperidine hydantoin) Plasmodium spp. 0.310 μM
Compound 4f (spiropiperidine OX2R antagonist) Orexin-2 Receptor 3 nM

The evolution of spiropiperidine chemistry has been marked by innovations in regioselective cycloadditions and transition-metal-catalyzed cross-coupling reactions, enabling access to complex architectures like 6-(Pyridin-4-yl)-2,3-dihydrospiro[indene-1,4'-piperidine].

Structural Uniqueness and Nomenclature of the Target Compound

The IUPAC name 6-(Pyridin-4-yl)-2,3-dihydrospiro[indene-1,4'-piperidine] delineates its structure with precision:

  • Spiro center : A single carbon atom bridges the indene (bicyclic aromatic system) and piperidine rings, creating orthogonal planes that minimize steric clashes.
  • Substituents : A pyridin-4-yl group at the 6-position of the indene ring introduces hydrogen-bonding capability and π-π stacking potential.
  • Saturation : The 2,3-dihydro modification of the indene ring reduces aromaticity, potentially modulating solubility and metabolic stability.

The molecular formula C₁₈H₂₀N₂ (molecular weight = 264.4 g/mol) reflects a balanced hydrophobicity (clogP ≈ 3.5) suitable for blood-brain barrier penetration.

Structural Feature Role in Drug Design
Spiro[5.5]undecane core Conformational rigidity
4'-Piperidine junction Spatial orientation of pharmacophores
Pyridin-4-yl substituent Enhanced target engagement via H-bonding

Significance of Pyridinyl Substituents in Bioactive Molecule Design

Pyridinyl groups are pivotal in medicinal chemistry due to their dual role as hydrogen-bond acceptors and contributors to cation-π interactions. In 6-(Pyridin-4-yl)-2,3-dihydrospiro[indene-1,4'-piperidine], the pyridine ring’s nitrogen atom aligns with histidine or aspartate residues in target proteins, as observed in orexin receptor antagonists. Comparative studies of spiropiperidines with phenyl versus pyridinyl substituents reveal up to 10-fold improvements in binding affinity when pyridine is present, attributed to its electronegative surface and solvation effects.

Recent applications of pyridinyl-spiropiperidine hybrids include:

  • Antimalarial agents : Pyridinyl-enhanced spiropiperidine hydantoins (e.g., CWHM-505, IC₅₀ = 0.099 μM) exploit plasmodial aspartic protease selectivity.
  • Anti-inflammatory drugs : Pyridine-containing derivatives inhibit 5-lipoxygenase (5-LO), a key enzyme in leukotriene biosynthesis.

The strategic placement of the pyridinyl group at the 6-position optimizes steric compatibility with hydrophobic binding pockets while maintaining aqueous solubility—a balance critical for in vivo efficacy.

Properties

IUPAC Name

5-pyridin-4-ylspiro[1,2-dihydroindene-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-2-16(14-4-9-19-10-5-14)13-17-15(1)3-6-18(17)7-11-20-12-8-18/h1-2,4-5,9-10,13,20H,3,6-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDKFGFTLFHCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)C3=C1C=CC(=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition-Cyclization Sequence

The addition of malononitrile to 2-(pyridin-4-ylmethylene)indane-1,3-dione proceeds through a six-membered transition state, with piperidine deprotonating the active methylene group. Subsequent cyclization involves intramolecular nucleophilic attack by the piperidine nitrogen, followed by aromatization via HCN elimination.

Role of Solvent and Base

Ethanol’s polarity stabilizes charged intermediates, while piperidine’s basicity ensures efficient deprotonation. Substituting ethanol with DMF increases reaction rates but complicates purification due to higher boiling points.

Spectroscopic Characterization and Validation

Infrared Spectroscopy

  • C=O Stretch : 1680–1710 cm⁻¹ (indane-dione moiety).

  • C≡N Stretch : 2199–2208 cm⁻¹ (conjugated nitriles).

Nuclear Magnetic Resonance

  • 1H-NMR :

    • Spiro junction protons: δ 4.1–5.0 ppm (multiplet, 2H).

    • Pyridinyl protons: δ 8.5–8.8 ppm (doublet, 2H).

  • 13C-NMR :

    • Spiro carbon: δ 60–65 ppm (quaternary carbon).

Mass Spectrometry

  • Molecular ion peaks align with theoretical masses (e.g., m/z 356.33 for C20H12N4O3).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (hr)
Cyclocondensation60–75≥956–10
Spirocyclization63–68≥903
One-Pot Synthesis70–78≥978–12

The one-pot method offers superior yields and purity but requires stringent temperature control. Patent-derived spirocyclization provides shorter reaction times at the expense of lower yields.

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing pathways may lead to non-spiro byproducts. Using electron-deficient aryl aldehydes (e.g., pyridine-4-carbaldehyde) directs cyclization to the desired product.

Purification Difficulties

High-polarity byproducts are removed via sequential crystallization from ethanol/DMF (1:1 v/v), achieving ≥95% purity .

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-4-yl)-2,3-dihydrospiro[indene-1,4’-piperidine] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide to replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific functional groups introduced. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Anticancer Properties : Research indicates that derivatives of spiro[indene-piperidine] compounds have been studied for their potential as anticancer agents. They may inhibit specific cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis .
  • Neuropharmacological Effects : The compound's structure allows it to interact with neurotransmitter systems, potentially offering neuroprotective effects. Studies have suggested that similar compounds can modulate dopamine and serotonin receptors, which are critical in treating disorders such as depression and schizophrenia .
  • Antimicrobial Activity : Some studies have highlighted the antimicrobial properties of related compounds. The presence of the pyridine ring may enhance the interaction with bacterial enzymes or receptors, leading to increased efficacy against various pathogens .

Case Studies and Research Findings

Several studies have documented the effects of this compound and its derivatives:

StudyFocusFindings
Anticancer activityDemonstrated inhibition of tumor growth in vitro and in vivo models.
Neuropharmacological effectsShowed modulation of serotonin receptors leading to antidepressant-like effects in animal models.
Antimicrobial propertiesExhibited significant activity against Gram-positive bacteria in preliminary assays.

Mechanism of Action

The mechanism of action of 6-(Pyridin-4-yl)-2,3-dihydrospiro[indene-1,4’-piperidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to its ligand-binding domain. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Core Structural Variations

The spiro[indene-1,4'-piperidine] scaffold is common among analogs, but substituents at key positions dictate pharmacological and physicochemical properties:

Compound Name Substituents/Modifications Key Applications/Targets References
6-(Pyridin-4-yl)-2,3-dihydrospiro[indene-1,4'-piperidine] Pyridin-4-yl at position 6 Intermediate for kinase inhibitors
1'-[(1-Methylcyclohexyl)carbonyl]-spiro[indeno[2,3-b]oxirene-1,4'-piperidine] Oxirane ring fused to indene; 1-methylcyclohexyl carbonyl Hepatitis C virus inhibitors
GB83 (PAR2 antagonist) Cyclohexyl, isoxazole-carboxamide groups Protease-activated receptor 2 (PAR2) antagonist (IC50: 2 µM)
14a (Sigma-1 ligand) 3-Methoxy, 1'-benzyl Sigma-1 receptor (Ki: 1.29 nM)
2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride Hydrochloride salt Commercial building block

Key Observations :

  • Pyridinyl vs. This may improve solubility but reduce membrane permeability.
  • Salt Forms : The hydrochloride salt () improves aqueous solubility, critical for in vivo studies, while free bases are preferred for lipophilic target engagement.

Physicochemical and Pharmacokinetic Properties

Property 6-(Pyridin-4-yl)-spiro Compound 14a (Sigma-1 Ligand) GB83 (PAR2 Antagonist)
Molecular Weight ~265.3 g/mol ~340.4 g/mol 548.72 g/mol
LogP Estimated 2.1 3.8 (calculated) 4.5
Hydrogen Bond Acceptors 3 (pyridine N, piperidine N) 3 (methoxy O, piperidine N) 6 (amide, isoxazole O)
Solubility Moderate (free base) Low (lipophilic) Low (hydrochloride salt improves)

Notes:

  • GB83’s high molecular weight and lipophilicity may limit blood-brain barrier penetration, unlike smaller sigma ligands.

Commercial and Research Relevance

  • Availability : The hydrochloride salt of the base spiro compound is commercially available (), while the pyridinyl variant often requires custom synthesis.
  • Research Focus : Pyridinyl derivatives are prioritized in kinase inhibitor development (), whereas sigma-1 ligands () and PAR2 antagonists () explore neurological and inflammatory applications.

Biological Activity

6-(Pyridin-4-yl)-2,3-dihydrospiro[indene-1,4'-piperidine] is a complex organic compound notable for its spirocyclic structure that integrates both pyridine and piperidine rings. This unique architecture renders it a significant subject of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic arrangement that contributes to its rigidity and three-dimensional orientation, enhancing its binding affinity to biological targets. The structural formula can be represented as follows:

C15H16N2\text{C}_{15}\text{H}_{16}\text{N}_2

Biological Activities

Research indicates that 6-(Pyridin-4-yl)-2,3-dihydrospiro[indene-1,4'-piperidine] exhibits several biological activities:

1. Anticancer Activity
Preliminary studies suggest that this compound may act as an enzyme inhibitor in cancer pathways. It has shown potential in inhibiting specific cancer cell lines, leading to reduced proliferation rates.

2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial effects against various pathogens. In vitro assays demonstrated significant activity against both gram-positive and gram-negative bacteria.

3. Anti-inflammatory Effects
Studies have indicated that 6-(Pyridin-4-yl)-2,3-dihydrospiro[indene-1,4'-piperidine] may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. It can bind to active sites of enzymes, inhibiting their activity or modulating receptor functions by interacting with ligand-binding domains. This leads to the disruption of various signaling pathways associated with disease processes.

Case Studies

Several studies have focused on the biological evaluation of this compound:

  • Anticancer Mechanisms : A study highlighted the compound's ability to induce apoptosis in cancer cells by activating caspase pathways. The results indicated a significant reduction in cell viability at concentrations above 10 µM.
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, 6-(Pyridin-4-yl)-2,3-dihydrospiro[indene-1,4'-piperidine] exhibited comparable or superior inhibition zones against tested bacterial strains.
  • Inflammation Models : In vivo models demonstrated that treatment with this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6 in serum samples.

Data Summary Table

Biological ActivityAssay TypeResult Summary
AnticancerCell Viability AssayReduced viability in cancer cell lines (IC50 ~ 10 µM)
AntimicrobialDisk Diffusion TestSignificant inhibition against gram-positive and gram-negative bacteria
Anti-inflammatoryCytokine AssayDecreased TNF-alpha and IL-6 levels post-treatment

Q & A

What are the optimal synthetic routes for 6-(Pyridin-4-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]?

Level: Basic
Methodological Answer:
The synthesis of spiro-piperidine derivatives typically involves multi-step reactions starting from commercially available piperidone or indene precursors. For example:

Core Formation: Begin with 1-benzyl-4-piperidone (or analogous indene derivatives) to construct the spirocyclic framework via cyclization reactions under basic or acidic conditions .

Functionalization: Introduce the pyridin-4-yl group through nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts .

Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.

Yield Optimization: Adjust reaction time, temperature, and stoichiometry based on analogous protocols for spiro[indene-piperidine] systems, which report yields >80% under optimized conditions .

How should researchers handle and store 6-(Pyridin-4-yl)-2,3-dihydrospiro[indene-1,4'-piperidine] safely?

Level: Basic
Methodological Answer:

  • Handling: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation .
  • Storage: Keep in airtight, light-resistant containers at -20°C under inert gas (e.g., nitrogen) to prevent degradation. Avoid proximity to oxidizers or heat sources .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite), then dispose as hazardous waste. Decontaminate surfaces with ethanol/water mixtures .

What spectroscopic and analytical methods are recommended for characterizing this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., DMSO-d6) to confirm spirocyclic structure and substituent positions. Compare chemical shifts with analogous spiro-piperidine derivatives (δ 1.5–3.5 ppm for piperidine protons) .
  • Mass Spectrometry: High-resolution MS (HRMS) or GC-MS to verify molecular ion peaks (e.g., [M+H+^+]) and fragmentation patterns .
  • IR Spectroscopy: Identify key functional groups (e.g., C-N stretches at ~1250 cm1^{-1}, aromatic C=C at ~1600 cm1^{-1}) .

How can computational modeling resolve discrepancies in the compound’s pharmacological activity data?

Level: Advanced
Methodological Answer:

Molecular Docking: Use software like AutoDock Vina to simulate interactions with target receptors (e.g., GPCRs or kinases). Compare binding affinities across studies to identify consensus binding modes .

MD Simulations: Run 100-ns molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-receptor dynamics .

Data Reconciliation: Apply statistical tools (e.g., PCA or cluster analysis) to correlate in silico predictions with conflicting experimental IC50_{50} values .

How to design experiments to evaluate the compound’s reactivity under varying pH and temperature conditions?

Level: Advanced
Methodological Answer:

pH Stability Study:

  • Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C.
  • Monitor degradation via HPLC at 0, 24, and 48 hours. Use Arrhenius plots to extrapolate shelf-life .

Thermal Analysis:

  • Perform differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Conduct accelerated stability testing at 40°C/75% RH for 6 months, following ICH guidelines .

What strategies address contradictions in reported biological activity across studies?

Level: Advanced
Methodological Answer:

Meta-Analysis: Aggregate data from multiple sources and apply weighted statistical models to account for variability in assay conditions (e.g., cell lines, incubation times) .

Dose-Response Reassessment: Replicate key studies using standardized protocols (e.g., fixed concentrations, controlled cell passages) to isolate confounding factors .

Mechanistic Profiling: Use kinase selectivity panels or transcriptomic profiling to identify off-target effects that may explain divergent results .

How can researchers optimize the compound’s solubility for in vivo studies?

Level: Advanced
Methodological Answer:

Co-Solvent Systems: Test mixtures of PEG-400, DMSO, and saline (e.g., 10% DMSO + 40% PEG-400) to enhance aqueous solubility while minimizing toxicity .

Nanoparticle Formulation: Use solvent evaporation to encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) for sustained release .

pH Adjustment: Prepare buffered solutions (pH 6–7.4) for intravenous administration, ensuring compatibility with physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.